Lipophilicity (LogP) Differentiates 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone from Unsubstituted Amino Analogs
The experimental or calculated LogP value for 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone is 1.31, as determined by SIELC's proprietary algorithm [1]. This value reflects the influence of the polar hydroxyethylamino substituent. In contrast, the closely related herbicide and NF-κB inhibitor quinoclamine (2-amino-3-chloro-1,4-naphthoquinone), which lacks the hydroxyethyl moiety, exhibits a different LogP (predicted ~1.8), influencing membrane permeability and distribution [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.31 (calculated) |
| Comparator Or Baseline | Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone): Predicted LogP ≈ 1.8 |
| Quantified Difference | ΔLogP ≈ -0.5 (more hydrophilic) |
| Conditions | Calculated using SIELC algorithm for target; predicted values for comparator |
Why This Matters
Lower LogP directly impacts aqueous solubility and membrane partitioning, influencing in vitro assay behavior and in vivo pharmacokinetic profiles, which are critical selection criteria for drug discovery and chemical biology applications.
- [1] SIELC Technologies. 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone – HPLC Separation Application Note. May 16, 2018. View Source
- [2] PubChem. Quinoclamine (Compound Summary). National Center for Biotechnology Information. View Source
